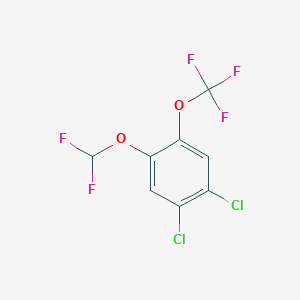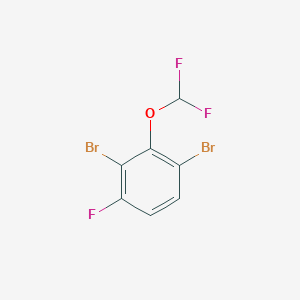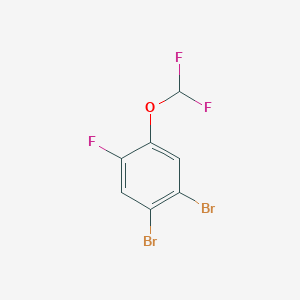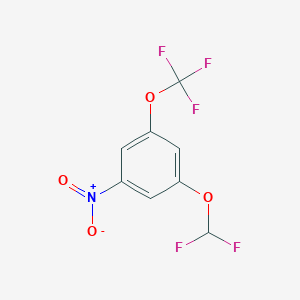
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene
Descripción general
Descripción
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene (DDFMB) is an organic compound with a unique combination of properties that make it an attractive candidate for a variety of scientific applications. It is a liquid at room temperature, has a low boiling point, and is soluble in many organic solvents. It is also a strong electron acceptor, making it useful in both electrochemical and organic synthesis. Additionally, its chemical structure allows it to act as a Lewis acid and a Lewis base, giving it the potential to be used in a variety of chemical reactions.
Aplicaciones Científicas De Investigación
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene has a variety of applications in scientific research. It has been used in electrochemistry and organic synthesis as a strong electron acceptor. It can also be used in the synthesis of polymers and in the formation of organometallic complexes. Additionally, it has been used in the synthesis of pharmaceuticals, as a catalyst in chemical reactions, and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene is determined by its chemical structure. As a Lewis acid, it can act as an electron acceptor, forming a dative bond with an electron-rich species. This allows it to act as a catalyst in a variety of reactions, including the formation of organometallic complexes and the synthesis of polymers. As a Lewis base, it can act as an electron donor, forming a dative bond with an electron-deficient species. This allows it to act as a catalyst in a variety of reactions, including the formation of organometallic complexes and the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene are not well understood. However, some studies have suggested that it may have potential applications in the treatment of certain diseases. For example, one study found that 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene was able to reduce the proliferation of human colon cancer cells in vitro. In addition, a recent study found that 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene was able to reduce the size of tumors in mice with breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene in laboratory experiments include its low boiling point, its solubility in organic solvents, and its ability to act as both a Lewis acid and a Lewis base. Additionally, its chemical structure allows it to be used in a variety of chemical reactions. However, there are some limitations to its use. For example, it is not very stable in the presence of light or heat, and its low boiling point can make it difficult to purify.
Direcciones Futuras
The potential future applications of 1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene are numerous. It could be used in the synthesis of novel pharmaceuticals, as a catalyst in chemical reactions, or as an electron acceptor in electrochemical reactions. Additionally, its ability to act as a Lewis acid and a Lewis base could be exploited in the formation of organometallic complexes. It could also be used in the synthesis of polymers or in the development of new materials. Finally, its potential as a therapeutic agent could be explored further, as it has already been shown to have some efficacy in the treatment of certain diseases.
Propiedades
IUPAC Name |
1,2-dibromo-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5O2/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEWGPFUDXVCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-difluoromethoxy-5-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





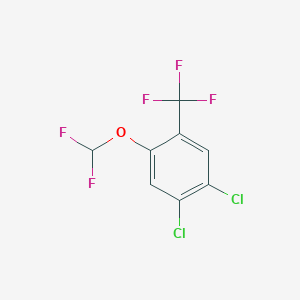

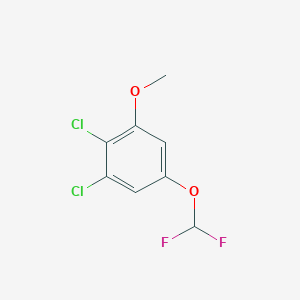
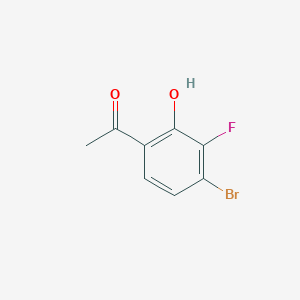
![2-[4-Bromo-2-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410421.png)
